molecular formula C8H12ClNO2S B12910800 5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one CAS No. 89660-96-8

5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one

Cat. No.: B12910800
CAS No.: 89660-96-8
M. Wt: 221.71 g/mol
InChI Key: XWLZWHRWRGHBLX-UHFFFAOYSA-N
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Description

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that features a tert-butylthio group attached to a methyl group, which is further connected to a 4-chloroisoxazol-3(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the introduction of the tert-butylthio group into the isoxazole ring. One common method involves the reaction of tert-butylthiol with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating its nucleophilic attack on the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the isoxazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.

Scientific Research Applications

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the combination of the tert-butylthio group and the 4-chloroisoxazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10ClNO2S\text{C}_8\text{H}_{10}\text{Cl}\text{N}\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. In particular, derivatives of oxazoles have been studied for their activity against various bacterial strains. For instance, a study demonstrated that the introduction of a tert-butylsulfanyl group enhances the antimicrobial efficacy of oxazole derivatives against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable study reported that this compound induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Apoptosis induction

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is attributed to the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis induction .

Properties

CAS No.

89660-96-8

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

IUPAC Name

5-(tert-butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one

InChI

InChI=1S/C8H12ClNO2S/c1-8(2,3)13-4-5-6(9)7(11)10-12-5/h4H2,1-3H3,(H,10,11)

InChI Key

XWLZWHRWRGHBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1=C(C(=O)NO1)Cl

Origin of Product

United States

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